Mexenone

Descripción

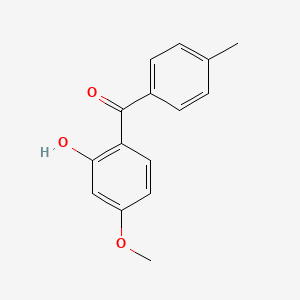

structure

Structure

3D Structure

Propiedades

IUPAC Name |

(2-hydroxy-4-methoxyphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)15(17)13-8-7-12(18-2)9-14(13)16/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVGBKJNTFCUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046242 | |

| Record name | Mexenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Solid | |

CAS No. |

1641-17-4 | |

| Record name | 2-Hydroxy-4-methoxy-4′-methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexenone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1641-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mexenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mexenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET1UGF4A0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-4-methoxy-4'-methylbenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98 °C (208 °F) | |

| Record name | 2-Hydroxy-4-methoxy-4'-methylbenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the UV Absorption Mechanism of Mexenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mexenone (2-hydroxy-4-methoxy-4'-methylbenzophenone) is a benzophenone-derived ultraviolet (UV) filter widely utilized in sunscreen and cosmetic formulations to protect against the deleterious effects of solar radiation. This technical guide provides a comprehensive overview of the fundamental mechanisms governing its absorption of UV energy. The core process involves the excitation of electrons to higher energy states upon absorption of UV photons, followed by rapid, non-radiative deactivation pathways that safely dissipate the absorbed energy as heat, thereby preventing it from reaching and damaging the skin. This document details the electronic transitions involved, summarizes key photophysical parameters, outlines relevant experimental methodologies, and presents theoretical models that underpin our current understanding of this compound's photoprotective action.

The Core Mechanism of UV Absorption

The UV-absorbing capability of this compound is intrinsically linked to its molecular structure, which features a conjugated system of aromatic rings and a carbonyl group. This architecture allows for the absorption of photons in the UVA and UVB regions of the electromagnetic spectrum. The process can be broken down into the following key stages:

-

Photoexcitation: Upon absorbing a UV photon, a valence electron in the this compound molecule is promoted from its ground electronic state (S₀) to a higher energy singlet excited state (S₁ or S₂). This transition is primarily of a π → π* or n → π* character, involving the delocalized π electrons of the aromatic system and the non-bonding n electrons of the carbonyl oxygen.

-

Vibrational Relaxation and Internal Conversion: The molecule in the excited singlet state is in a vibrationally excited level. It rapidly relaxes to the lowest vibrational level of the S₁ state through a process called vibrational relaxation, dissipating a small amount of energy as heat. Subsequently, or in concert, the molecule can undergo internal conversion, a non-radiative transition between electronic states of the same multiplicity (e.g., from S₂ to S₁), further dissipating energy.

-

Intersystem Crossing: A key feature of benzophenone (B1666685) derivatives is their highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a lower-energy triplet state (T₁). This spin-forbidden but highly probable transition is a crucial step in the energy dissipation pathway. The intersystem crossing quantum yield for benzophenone itself is close to 1, and similar high efficiency is expected for its derivatives like this compound.[1]

-

Energy Dissipation from the Triplet State: The molecule in the triplet state can then relax back to the ground state (S₀) through non-radiative decay, releasing the remaining absorbed energy as heat. This final step completes the photoprotective cycle, returning the this compound molecule to its original state, ready to absorb another UV photon. The presence of the ortho-hydroxyl group is believed to play a role in facilitating a rapid deactivation pathway through an excited-state intramolecular proton transfer (ESIPT) mechanism, although specific studies on this compound are limited.

This efficient cycle of absorption and non-radiative deactivation makes this compound an effective UV filter, as it can repeatedly absorb harmful UV energy and dissipate it harmlessly without undergoing significant photochemical degradation.

Photophysical Data

While specific experimental data for this compound is sparse in the readily available literature, the photophysical properties of closely related benzophenone derivatives provide valuable insights. The following table summarizes typical ranges for key parameters.

| Photophysical Parameter | Typical Value/Range for Benzophenones | Significance |

| λmax (UVB) | ~280 - 300 nm | Wavelength of maximum absorption in the UVB region. |

| λmax (UVA) | ~320 - 350 nm | Wavelength of maximum absorption in the UVA region. |

| Molar Extinction Coefficient (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a specific wavelength.[2] |

| Singlet Excited State Lifetime (τs) | Picoseconds (ps) | The short lifetime of the S₁ state facilitates efficient intersystem crossing.[3] |

| Triplet Excited State Lifetime (τt) | Microseconds (µs) to milliseconds (ms) | The longer lifetime of the T₁ state allows for efficient energy dissipation.[4] |

| Intersystem Crossing Quantum Yield (Φisc) | ~1 | Indicates the high efficiency of the S₁ to T₁ transition.[1] |

| Photochemical Quantum Yield (Φpc) | < 0.01 | A low value indicates high photostability and minimal degradation upon UV exposure.[5] |

Experimental Protocols

The characterization of the UV absorption mechanism of this compound involves a suite of spectroscopic and photochemical techniques. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum, including the wavelengths of maximum absorbance (λmax) and the molar extinction coefficients (ε) of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-transparent solvent such as ethanol (B145695) or cyclohexane.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

-

Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Use the pure solvent as a reference in the reference cuvette.

-

Data Acquisition: Record the absorption spectrum of each dilution over a wavelength range of 200 nm to 450 nm.

-

Data Analysis:

-

Identify the λmax values from the spectra.

-

Using the Beer-Lambert Law (A = εcl), plot absorbance (A) at each λmax versus concentration (c).

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot (where the path length, l, is typically 1 cm).

-

Transient Absorption Spectroscopy

Objective: To detect and characterize the transient excited states (singlet and triplet) of this compound and determine their lifetimes.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) with a concentration adjusted to have an absorbance of approximately 0.5 - 1.0 at the excitation wavelength in a 1 cm path length cuvette.

-

Pump-Probe Setup: Utilize a femtosecond or nanosecond transient absorption spectrometer.

-

Pump Pulse: Excite the sample with a laser pulse at a wavelength where this compound absorbs strongly (e.g., a frequency-tripled Nd:YAG laser at 355 nm).

-

Probe Pulse: Use a broadband white light continuum pulse to probe the changes in absorption of the sample at various time delays after the pump pulse.

-

-

Data Acquisition: Record the difference in absorbance (ΔA) of the probe light with and without the pump pulse at a series of time delays ranging from femtoseconds to nanoseconds (or longer for triplet state decay).

-

Data Analysis:

-

Construct a 3D plot of ΔA versus wavelength and time delay to visualize the transient spectra.

-

Extract kinetic traces at specific wavelengths corresponding to the absorption of the transient species.

-

Fit the kinetic traces to exponential decay functions to determine the lifetimes of the excited states.

-

Quantum Yield Determination

Objective: To quantify the efficiency of photophysical and photochemical processes, such as intersystem crossing and photodegradation.

Methodology (Relative Method for Fluorescence Quantum Yield):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the compound of interest (if it fluoresces).

-

Absorbance Measurements: Prepare dilute solutions of both the sample and the standard in the same solvent and measure their absorbance at the excitation wavelength, ensuring the absorbance is low (< 0.1) to avoid inner filter effects.

-

Fluorescence Measurements: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrumental parameters.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

"sample" and "std" refer to the sample and the standard, respectively.

-

Note: For determining the photochemical quantum yield, a chemical actinometer is used, and the extent of the photochemical reaction is quantified as a function of the number of photons absorbed.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: Energy dissipation pathway of this compound after UV absorption.

Caption: Workflow for UV-Visible absorption spectroscopy.

References

- 1. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 4. edinst.com [edinst.com]

- 5. Quantum yield - Wikipedia [en.wikipedia.org]

Photostability of Benzophenone-10 in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-10 (BP-10), chemically known as (2-Hydroxy-4-methoxyphenyl)(4-methylphenyl)methanone and also marketed as Mexenone or Uvistat, is a member of the benzophenone (B1666685) family of organic compounds.[1] These compounds are widely utilized as UV filters in a variety of applications, including sunscreens, cosmetics, and as stabilizers in plastics and coatings to prevent photodegradation.[2][3] The efficacy and safety of BP-10 in these applications are intrinsically linked to its photostability—its ability to withstand exposure to ultraviolet (UV) radiation without undergoing significant degradation. This technical guide provides a comprehensive overview of the current understanding of the photostability of Benzophenone-10 in solution, with a focus on experimental protocols, degradation pathways, and analytical methodologies. While specific quantitative data for Benzophenone-10 is limited in publicly available literature, this guide synthesizes the known principles of benzophenone photochemistry to provide a robust framework for researchers.

General Principles of Benzophenone Photodegradation

The photodegradation of benzophenones in solution is a complex process initiated by the absorption of UV radiation. This leads to the formation of an excited singlet state, which can then undergo intersystem crossing to a more stable and longer-lived triplet state.[4][5] This triplet state is the primary reactive species responsible for subsequent photochemical reactions. The degradation process can proceed through two main pathways:

-

Direct Photolysis: The excited benzophenone molecule itself undergoes chemical transformation, such as fragmentation or rearrangement.

-

Indirect Photolysis: The excited benzophenone molecule interacts with other molecules in the solution, such as solvent molecules or dissolved oxygen, leading to the formation of reactive species like hydroxyl radicals, which in turn degrade the benzophenone.[6]

The overall photodegradation of benzophenones in solution often follows pseudo-first-order kinetics.[7]

Experimental Protocols for Photostability Testing

Standardized protocols are crucial for the reliable assessment of the photostability of UV filters like Benzophenone-10. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines (specifically ICH Q1B) for photostability testing of new active substances and medicinal products.[8] A general experimental workflow for assessing the photostability of Benzophenone-10 in solution is outlined below.

General Experimental Workflow

Caption: A generalized workflow for the photostability testing of Benzophenone-10 in solution.

Detailed Methodology

-

Preparation of Solutions:

-

A stock solution of Benzophenone-10 is prepared in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a solvent system relevant to its application).

-

Working solutions of known concentrations are prepared by diluting the stock solution with the chosen solvent.

-

A "dark control" sample, protected from light, is prepared and stored under the same conditions (excluding light exposure) as the test samples to account for any non-photolytic degradation.

-

-

Light Exposure:

-

The sample solutions are placed in quartz cuvettes or other UV-transparent containers.

-

A calibrated light source, such as a xenon arc lamp or a metal halide lamp, is used for irradiation. The light source should have a spectral output that simulates solar radiation, and filters may be used to remove wavelengths below 320 nm to avoid unrealistic degradation pathways.[9]

-

The total illumination and integrated near-ultraviolet energy should be controlled and monitored, for instance, to not less than 1.2 million lux hours and 200 watt-hours/square meter, respectively, as recommended by ICH guidelines.[8]

-

The temperature of the samples should be controlled throughout the experiment to prevent thermal degradation.

-

-

Analytical Monitoring:

-

At predetermined time intervals, aliquots of the irradiated and dark control solutions are withdrawn.

-

The concentration of the remaining Benzophenone-10 is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a UV detector or coupled with a mass spectrometer (LC-MS).[3][10]

-

The identification and quantification of phototransformation products are typically performed using LC-MS/MS.

-

Data Presentation

Table 1: Hypothetical Photodegradation Kinetics of Benzophenone-10 in Various Solvents

| Solvent | Initial Concentration (µg/mL) | Light Source | Irradiance (W/m²) | Pseudo-First-Order Rate Constant (k, min⁻¹) | Half-life (t½, min) |

| Methanol | 10 | Xenon Arc Lamp | 50 | Data not available | Data not available |

| Ethanol | 10 | Xenon Arc Lamp | 50 | Data not available | Data not available |

| Acetonitrile | 10 | Xenon Arc Lamp | 50 | Data not available | Data not available |

| Isopropyl Myristate | 10 | Xenon Arc Lamp | 50 | Data not available | Data not available |

Table 2: Hypothetical Quantum Yield for Benzophenone-10 Photodegradation

| Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Methanol | 313 | Data not available | - |

| Cyclohexane | 313 | Data not available | - |

Table 3: Potential Phototransformation Products of Benzophenone-10

| Product Name | Chemical Structure | Method of Identification | Relative Abundance |

| Hydroxylated BP-10 derivatives | C₁₅H₁₄O₄ | LC-MS/MS | Data not available |

| Demethylated BP-10 derivatives | C₁₄H₁₂O₃ | LC-MS/MS | Data not available |

| Cleavage products | Various | GC-MS, LC-MS/MS | Data not available |

Signaling Pathways and Degradation Mechanisms

The photodegradation of benzophenones involves the formation of excited states that can lead to various chemical reactions. The following diagram illustrates a generalized photochemical pathway for a benzophenone derivative in the presence of a hydrogen-donating solvent.

Caption: Generalized photochemical pathway for Benzophenone-10 degradation in a hydrogen-donating solvent.

Upon absorption of UV radiation, Benzophenone-10 is promoted to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). This triplet state is a powerful hydrogen abstractor and can react with solvent molecules (if they are hydrogen donors) to form a ketyl radical and a solvent radical. These radical species can then undergo a variety of reactions, leading to the formation of stable degradation products. The triplet state can also undergo direct degradation through pathways such as ring substitution or cleavage. In aqueous solutions, indirect photolysis involving reactive oxygen species, such as hydroxyl radicals, can also contribute significantly to the degradation process.

Conclusion

References

- 1. Quantum yield - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 5. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. aminer.org [aminer.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Mexenone: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexenone, also known as Benzophenone-10, is a diarylketone that belongs to the benzophenone (B1666685) class of organic compounds.[1][2] Its primary application is as a broad-spectrum ultraviolet (UV) light absorbing agent in a variety of consumer products, including sunscreens, cosmetics, and packaging materials to prevent photodegradation.[2][3] While its principal function is that of a photostabilizer, its interactions with biological systems, particularly concerning its potential for contact dermatitis and as an endocrine disruptor, are areas of ongoing scientific interest.[4][5] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2-hydroxy-4-methoxyphenyl)(4-methylphenyl)methanone | [4] |

| Synonyms | Benzophenone-10, Uvistat, Mesenone | [2] |

| CAS Number | 1641-17-4 | [2] |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.27 g/mol | [4] |

| Appearance | White to pale yellow solid | - |

| Melting Point | 98-101 °C | - |

| Solubility | Soluble in organic solvents such as DMSO (48 mg/mL) | [6] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis

This protocol outlines the synthesis of this compound from 3-methoxyphenol (B1666288) and p-toluoyl chloride.

Materials:

-

3-Methoxyphenol

-

p-Toluoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate (B1210297)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Reactants: To the stirred suspension, add 3-methoxyphenol (1.0 equivalent). Cool the mixture to 0°C in an ice bath.

-

Slowly add p-toluoyl chloride (1.0 equivalent) dropwise from the dropping funnel. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient as the eluent to yield pure this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 2-HYDROXY-4-METHOXY-4'-METHYLBENZOPHENONE | 1641-17-4 [chemicalbook.com]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

A Technical Guide to the Solubility of Mexenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Mexenone (2-hydroxy-4-methoxy-4'-methylbenzophenone), a widely used UV filter in sunscreens and other cosmetic products. Understanding the solubility of this compound in various organic solvents is critical for formulation development, analytical method development, and safety assessments. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols, and provides visual representations of experimental workflows.

Quantitative Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, data from technical datasheets and studies on analogous compounds provide valuable insights.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility | Method | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL (206.38 mM) | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 48 mg/mL (198.12 mM) | Not Specified | [2] |

| Water | Not Specified | < 0.1 mg/mL (insoluble) | Not Specified | [1] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | 2.5 mg/mL (10.32 mM) | Not Specified | |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (10.32 mM) | Not Specified |

Note: The use of sonication may be required to achieve dissolution in DMSO. Hygroscopic DMSO can negatively impact solubility; it is recommended to use newly opened solvent.

Qualitative and Analogous Solubility Data

Qualitative data suggests that this compound exhibits some degree of solubility in other organic solvents. Additionally, data for the parent compound, benzophenone (B1666685), can serve as a useful, albeit approximate, guide for predicting solubility behavior.

Table 2: Qualitative and Analogous Solubility Data

| Compound | Solvent | Solubility | Source |

| This compound | Chloroform | Slightly soluble (with heating) | [3] |

| Methanol | Slightly soluble (with heating) | [3] | |

| Benzophenone (analogue) | Alcohol (Ethanol) | Soluble | [4] |

| Acetone | Soluble | [4] | |

| Ether | Soluble | [4] | |

| Acetic Acid | Soluble | [4] | |

| Benzene | Soluble | [4] | |

| Water | Practically insoluble | [4] |

A comprehensive study on benzophenone solubility was conducted by measuring its mole fraction solubility in various solvents at different temperatures using a gravimetric method. The results from this study are summarized below and can be used as a reference for estimating the solubility of this compound.

Table 3: Mole Fraction Solubility of Benzophenone in Various Solvents at Different Temperatures

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Methanol | 0.2831 | 0.3115 | 0.3423 | 0.3758 | 0.4121 | 0.4514 | 0.4941 | 0.5404 | 0.5906 |

| Ethanol | 0.2592 | 0.2858 | 0.3148 | 0.3465 | 0.3811 | 0.4187 | 0.4596 | 0.5041 | 0.5524 |

| 1-Propanol | 0.2389 | 0.2638 | 0.291 | 0.3207 | 0.3531 | 0.3885 | 0.4271 | 0.4691 | 0.5149 |

| Isopropanol | 0.2173 | 0.2399 | 0.2647 | 0.2919 | 0.3216 | 0.354 | 0.3893 | 0.4278 | 0.4698 |

| 1-Butanol | 0.2215 | 0.2444 | 0.2696 | 0.2973 | 0.3276 | 0.3606 | 0.3967 | 0.4361 | 0.4791 |

| Isobutanol | 0.2011 | 0.222 | 0.245 | 0.2702 | 0.2976 | 0.3275 | 0.3601 | 0.3956 | 0.4343 |

| 1-Octanol | 0.1732 | 0.1911 | 0.2109 | 0.2327 | 0.2566 | 0.2825 | 0.3108 | 0.3418 | 0.3758 |

| Acetonitrile | 0.1307 | 0.1441 | 0.1589 | 0.1754 | 0.1934 | 0.2131 | 0.2345 | 0.2579 | 0.2835 |

| Acetone | 0.3421 | 0.3773 | 0.4159 | 0.4583 | 0.5048 | 0.5552 | 0.6099 | 0.6695 | 0.7346 |

| Ethyl Acetate | 0.2989 | 0.3298 | 0.3637 | 0.401 | 0.4419 | 0.4866 | 0.5353 | 0.5881 | 0.6453 |

| Methyl Acetate | 0.2785 | 0.3073 | 0.339 | 0.3737 | 0.4119 | 0.4536 | 0.4993 | 0.5489 | 0.6026 |

| Water | 0.000018 | 0.000021 | 0.000024 | 0.000028 | 0.000032 | 0.000037 | 0.000043 | 0.00005 | 0.000058 |

Data extracted from a study on Benzophenone and presented here as a reference for this compound.

Experimental Protocols for Solubility Determination

A reliable determination of solubility is crucial for reproducible research and development. The following section outlines a standard protocol for the gravimetric determination of this compound solubility, a common and robust method.

Gravimetric Method

This method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a controlled temperature, and then determining the concentration of the solute in a known mass of the solution.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g accuracy)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. For finer suspensions, centrifugation at the experimental temperature can be used to separate the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any remaining solid particles.

-

Gravimetric Analysis: Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Dry to a constant weight.

-

Calculation: The solubility (S) can be calculated in various units, such as g/100 g solvent or mg/mL.

Calculation Formula ( g/100 g solvent):

S = (m_solute / m_solvent) * 100

Where:

-

m_solute = mass of the dried this compound

-

m_solvent = (mass of the saturated solution) - (mass of the dried this compound)

Alternative Method: Shake-Flask with UV-Vis/HPLC Analysis

An alternative to the gravimetric method involves determining the concentration of the solute in the saturated solution using a calibrated analytical technique like UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Procedure:

-

Follow steps 1-4 of the Gravimetric Method.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer at the λmax of this compound or by a validated HPLC method.

-

Calculation: Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the measured concentration.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical solubility determination experiment.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of this compound's solubility. For specific formulation or research needs, it is highly recommended to experimentally determine the solubility in the exact solvent systems and conditions of interest.

References

The Biological Activity of Mexenone on Skin Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexenone (2-hydroxy-4-methoxy-4'-methylbenzophenone), also known as Benzophenone-10, is a benzophenone-derived ultraviolet (UV) filter utilized in sunscreens and other cosmetic products to protect the skin from the damaging effects of solar radiation.[1][2] While its primary function is to absorb UV light, understanding its broader biological interactions with skin cells is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth overview of the known and inferred biological activities of this compound on skin cells, drawing from studies on closely related benzophenone (B1666685) compounds due to the limited direct research on this compound itself. The information is intended for researchers, scientists, and professionals involved in drug and cosmetic development.

Core Biological Activities on Skin Cells

The biological effects of benzophenones on skin cells, particularly keratinocytes and fibroblasts, are multifaceted. While specific data for this compound is limited, studies on other benzophenones, such as Benzophenone-1 (BP-1) and Benzophenone-3 (BP-3), provide a framework for its potential activities. These activities primarily revolve around phototoxicity, oxidative stress, and potential endocrine disruption.

Phototoxicity and Induction of Apoptosis

Upon exposure to UV radiation, benzophenone compounds can become photo-activated, leading to the generation of reactive oxygen species (ROS).[3] This photosensitization can result in cellular damage and a reduction in cell viability. Studies on BP-1 have shown that its exposure to UVA, UVB, and natural sunlight leads to significant decreases in the viability of human keratinocytes (HaCaT cells).[3] This process is often accompanied by the upregulation of apoptotic proteins, suggesting that phot-activated benzophenones can trigger programmed cell death.[3] It is plausible that this compound, sharing the core benzophenone structure, could exhibit similar phototoxic and pro-apoptotic effects.

Generation of Reactive Oxygen Species (ROS)

A key mechanism underlying the cellular effects of many benzophenones is the generation of ROS.[4][5] ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA.[6] In skin cells, an excess of ROS can overwhelm the endogenous antioxidant defense systems, leading to a state of oxidative stress.[5] This can contribute to inflammation, premature aging (photoaging), and potentially carcinogenesis. The generation of ROS by benzophenones is often a consequence of their absorption of UV energy, which transitions the molecule to an excited state capable of reacting with molecular oxygen.

Potential for Endocrine Disruption

Certain benzophenone derivatives have been identified as potential endocrine-disrupting chemicals due to their ability to interact with hormone receptors.[7] Specifically, some benzophenones have demonstrated estrogenic activity by binding to estrogen receptors.[8][9] This interaction can potentially disrupt normal endocrine signaling in the skin, which plays a role in various physiological processes, including cell proliferation, differentiation, and wound healing. While the estrogenic potential of this compound in skin cells has not been extensively studied, its structural similarity to other estrogenic benzophenones warrants consideration.[9]

Quantitative Data Summary

Due to the scarcity of publicly available research specifically on this compound's biological activity on skin cells, a comprehensive table of quantitative data is not feasible at this time. Research on related benzophenone compounds has reported various quantitative endpoints, which are summarized below as a reference for potential effects.

| Compound | Cell Line | Endpoint | Value | Reference |

| Benzophenone-1 | MCF-7 | Cell Proliferation | Promoted at 10⁻⁷ to 10⁻⁵ M | [10] |

| Benzophenone Glucopyranoside Derivative | Various Cancer Cell Lines | Cytotoxicity (IC₅₀) | < 10 µM | [11] |

Note: This table is intended to be illustrative of the types of quantitative data available for other benzophenones and should not be directly extrapolated to this compound without further research.

Experimental Protocols

Detailed experimental protocols for investigating the biological activity of this compound on skin cells would be analogous to those used for other chemical compounds. Below are general methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate human keratinocytes (e.g., HaCaT) or fibroblasts in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[12]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat with this compound, with and without UV exposure.

-

Probe Loading: Load the cells with a fluorescent ROS-sensitive probe (e.g., DCFH-DA) by incubating them in a solution containing the probe.

-

Washing: Wash the cells to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Cell Lysis: After treatment with this compound, lyse the cells in a suitable buffer to extract total proteins.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[13]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]

-

Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[13]

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated forms of MAP kinases, apoptosis-related proteins) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Visualizations

Based on the activities of related benzophenones, several signaling pathways are likely to be influenced by this compound in skin cells, particularly in the context of UV exposure.

UV-Induced ROS and Cellular Stress Response Pathway

UV radiation, in the presence of a photosensitizer like a benzophenone, can lead to the generation of ROS, which in turn activates cellular stress response pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-Hydroxy-4-methoxy-4'-methyl-benzophenone [huidziekten.nl]

- 3. Is benzophenone safe in skin care? Part 1: Risks to humans | MDedge [mdedge.com]

- 4. Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactive Oxygen Species and Antioxidant System in Selected Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mjms.usm.my [mjms.usm.my]

- 7. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THE ROLE OF ESTROGENS AND ESTROGEN RECEPTORS IN MELANOMA DEVELOPMENT AND PROGRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cir-safety.org [cir-safety.org]

- 11. Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. physiology.elte.hu [physiology.elte.hu]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

In Vitro Toxicological Profile of Mexenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexenone, also known as Benzophenone-3 or Oxybenzone, is a widely utilized organic ultraviolet (UV) filter in sunscreens and various personal care products to protect against the harmful effects of UV radiation.[1] Its extensive use has led to growing interest and scrutiny regarding its potential toxicological effects on human health and the environment. This technical guide provides an in-depth overview of the in vitro toxicological profile of this compound, focusing on key endpoints including cytotoxicity, genotoxicity, phototoxicity, and endocrine-disrupting activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Data Presentation: Summary of Quantitative In Vitro Toxicological Data

The following tables summarize the quantitative data from various in vitro studies on this compound.

Table 1: Cytotoxicity Data for this compound

| Assay Type | Cell Line | Endpoint | Concentration/Dose | Result | Citation |

| MTT Assay | Human Endometrial Stromal Cells (THESC) | Viability | 0.001 - 10 µM | No significant change in viability | [2] |

| Neutral Red Uptake (NRU) Assay | Balb/c 3T3 fibroblasts | IC50 (-UV) | Not Determined | Non-phototoxic | [3] |

| Neutral Red Uptake (NRU) Assay | Balb/c 3T3 fibroblasts | IC50 (+UV) | 0.018 mg/mL | Non-phototoxic | [3] |

| LC50 | Daphnia japonica | Mortality (48h) | 1.5 mg/L | LC50 | [4] |

| LC50 | Daphnia magna | Mortality (48h) | 0.9 mg/L | LC50 | [4] |

Table 2: Genotoxicity Data for this compound

| Assay Type | Test System | Metabolic Activation | Concentration/Dose | Result | Citation |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium | With and without S9 | Not specified | Predominantly negative; some reports of weak positive results in a single strain with metabolic activation. | [5] |

| In Vitro Chromosome Aberration Assay | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | Positive for inducing chromosome aberrations. | [5] |

| In Vitro Sister Chromatid Exchange Assay | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | Equivocal results. | [5] |

| Photo-Ames Test | Not specified | Not specified | Not specified | Not photomutagenic. | [6] |

| In Vitro Photo-Chromosome Aberration Assay | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | Not photomutagenic. | [6] |

Table 3: Phototoxicity Data for this compound

| Assay Type | Test System | Endpoint | Concentration/Dose | Result | Citation |

| 3T3 Neutral Red Uptake (NRU) Phototoxicity Test | Balb/c 3T3 fibroblasts | Photo-Irritation Factor (PIF) | Not specified | Not phototoxic. | [4] |

| In vitro phototoxicity tests | EpiSkin and EpiDerm models | Cell Viability | 0.1% (24h exposure) | Reduction in cell viability exceeded 30% for dioxybenzone, a related compound. Oxybenzone also showed a dose-dependent reduction. | [7] |

| Mechanistic in vitro test | Human serum albumin and histidine | Photobinding and photo-oxidation | Not specified | No phototoxic potential revealed. | [6] |

Table 4: Endocrine Disruption Data for this compound

| Assay Type | Test System | Activity | Result | Citation |

| Estrogen Receptor (ER) Agonist Assay | HeLa-9903 cells | Estrogenic | Acts as an estrogen receptor agonist. | [8][9] |

| Androgen Receptor (AR) Antagonist Assay | AR-EcoScreen GR KO M1 cells | Anti-androgenic | Acts as an androgen receptor antagonist. | [8][9] |

| Receptor Binding Assay | Not specified | Estrogenic and Anti-androgenic | Weak estrogenic activity and strong anti-androgenic activity. | [10] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[11]

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Exposure: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells should include vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours under the same conditions.[11]

-

Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[11]

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.[13]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head"). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[13][14]

Procedure:

-

Cell Preparation: A single-cell suspension is prepared from the cell culture treated with this compound.

-

Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving the DNA as nucleoids.[13]

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified using image analysis software to measure parameters such as tail length and the percentage of DNA in the tail.

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect gene mutations.[15][16]

Principle: The assay utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine (or tryptophan), meaning they cannot synthesize this essential amino acid and require it for growth. The test chemical's mutagenic potential is assessed by its ability to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-free medium.[15][16]

Procedure:

-

Preparation of Test Strains: The appropriate bacterial tester strains are grown overnight.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[17]

-

Exposure: The bacterial culture, the test compound (this compound) at various concentrations, and the S9 mix (if required) are combined in a soft agar (B569324) overlay.[17]

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[15]

Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This assay is an in vitro method to assess the photocytotoxic potential of a test substance.[3][18]

Principle: The assay compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of simulated sunlight. Cytotoxicity is measured as a reduction in the uptake of the vital dye, Neutral Red, by viable cells after exposure to the test chemical.[18]

Procedure:

-

Cell Culture: Balb/c 3T3 fibroblasts are seeded in two separate 96-well plates and incubated for 24 hours.[3]

-

Compound Treatment: The culture medium is replaced with medium containing various concentrations of this compound.

-

Irradiation: One plate is exposed to a non-toxic dose of simulated solar light (UVA/Vis), while the other plate is kept in the dark.[3]

-

Incubation: Both plates are incubated for another 24 hours.

-

Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing Neutral Red, which is taken up and stored in the lysosomes of viable cells.

-

Extraction and Measurement: The cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured spectrophotometrically at 550 nm.[3]

-

Data Analysis: The IC50 values (concentration inhibiting cell viability by 50%) are determined for both the irradiated and non-irradiated conditions. The Photo-Irritation Factor (PIF) is calculated by dividing the IC50 (-UV) by the IC50 (+UV). A PIF > 5 is indicative of phototoxic potential.[19]

Endocrine Disruption Assessment: Estrogen Receptor Transactivation Assay (OECD TG 455)

This assay identifies substances that can act as agonists for the human estrogen receptor alpha (hERα).[8][10]

Principle: The assay uses a recombinant cell line (e.g., hERα-HeLa-9903) that contains the human estrogen receptor and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements. When an estrogenic substance binds to the ER, it activates the transcription of the reporter gene, leading to the production of the reporter protein, which can be quantified.[8][10]

Procedure:

-

Cell Seeding: The reporter cells are seeded in a 96-well plate.

-

Compound Exposure: Cells are exposed to a range of concentrations of this compound for 20-24 hours.[8]

-

Cell Lysis: The cells are lysed to release the reporter protein.

-

Reporter Gene Assay: The activity of the reporter protein (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.

-

Data Analysis: The transcriptional activity at each concentration of the test chemical is compared to that of a reference estrogen (e.g., 17β-estradiol). A positive response is typically defined as a response exceeding a certain percentage of the maximum response of the positive control.[8]

Endocrine Disruption Assessment: Androgen Receptor Transactivation Assay (OECD TG 458)

This assay identifies substances that can act as agonists or antagonists of the human androgen receptor (AR).[20][21]

Principle: Similar to the estrogen receptor assay, this test uses a recombinant cell line (e.g., AR-EcoScreen™) that contains the human androgen receptor and a reporter gene linked to androgen-responsive elements. For antagonist testing, the cells are co-treated with a reference androgen and the test chemical. A reduction in the androgen-induced reporter gene activity indicates an anti-androgenic effect.[9][21]

Procedure:

-

Cell Seeding: The reporter cells are seeded in a 96-well plate.

-

Compound Exposure (Antagonist Mode): Cells are exposed to a range of concentrations of this compound in the presence of a fixed concentration of a reference androgen (e.g., testosterone (B1683101) or dihydrotestosterone).

-

Incubation, Lysis, and Reporter Gene Assay: The procedure follows the same steps as the estrogen receptor transactivation assay.

-

Data Analysis: The ability of this compound to inhibit the response induced by the reference androgen is determined. A significant, dose-dependent inhibition indicates anti-androgenic activity.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Conclusion

The in vitro toxicological data on this compound indicate a multifaceted profile. While it demonstrates low acute cytotoxicity in some cell models, there is evidence for genotoxicity, specifically the induction of chromosomal aberrations in mammalian cells. Furthermore, this compound exhibits clear endocrine-disrupting properties, acting as an estrogen receptor agonist and an androgen receptor antagonist. Its potential for phototoxicity appears to be low based on standard assays, although some studies with skin models suggest a potential for phototoxic effects under certain conditions. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for the consistent and reliable assessment of these toxicological endpoints. A comprehensive understanding of this compound's in vitro toxicological profile is crucial for accurate risk assessment and the development of safer alternatives in personal care products. Further research is warranted to elucidate the precise mechanisms underlying its genotoxic and endocrine-disrupting activities and to fully understand its metabolic fate and the toxicological profiles of its metabolites.

References

- 1. oecd.org [oecd.org]

- 2. researchhub.com [researchhub.com]

- 3. iivs.org [iivs.org]

- 4. health.ec.europa.eu [health.ec.europa.eu]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. 21stcenturypathology.com [21stcenturypathology.com]

- 14. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbiologyinfo.com [microbiologyinfo.com]

- 16. Ames test - Wikipedia [en.wikipedia.org]

- 17. nelsonlabs.com [nelsonlabs.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. ec.europa.eu [ec.europa.eu]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

The Environmental Odyssey of Mexenone: A Technical Guide to its Fate and Degradation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Mexenone (2-hydroxy-4-methoxy-4'-methylbenzophenone), a benzophenone-derivative, is utilized in various industrial and pharmaceutical applications. Its entry into the environment, either directly or indirectly, necessitates a thorough understanding of its persistence, transformation, and ultimate fate. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental degradation of this compound, including its photodegradation, biodegradation, and hydrolysis. Due to the limited availability of data specific to this compound, this guide leverages information from the closely related and extensively studied analogue, Benzophenone-3 (BP-3), to infer potential degradation pathways and rates. This approach is clearly indicated where applied.

Environmental Fate of Benzophenone (B1666685) Derivatives

Benzophenone-type UV filters are recognized as emerging environmental contaminants, with their presence detected in various environmental compartments, including surface water, groundwater, wastewater, and sediments.[1] The primary elimination processes for these compounds from the environment are biodegradation and photolytic decomposition.[1]

Photodegradation

Photodegradation is a key process influencing the environmental persistence of benzophenone derivatives.[1] The photolytic behavior of these compounds generally follows pseudo-first-order kinetics.[2] The presence of photosensitizers in natural waters, such as humic acids, can significantly accelerate their photodecomposition.[2] Conversely, the composition of the water matrix, for instance, in seawater, can have variable effects on the degradation rate.[2]

While specific quantitative data for this compound is scarce, studies on the closely related BP-3 provide valuable insights into its potential photochemical fate. The phototransformation of BP-3 is influenced by direct photolysis and reactions with hydroxyl radicals (•OH) and triplet states of chromophoric dissolved organic matter.[3]

Table 1: Photodegradation Data for Benzophenone-3 (as an analogue for this compound)

| Parameter | Value | Reference |

| UV Photolysis Quantum Yield (Φ) | (3.1 ± 0.3) × 10⁻⁵ | [3] |

| Second-order reaction rate constant with •OH | (2.0 ± 0.4) × 10¹⁰ M⁻¹ s⁻¹ | [3] |

| Second-order reaction rate constant with ³CDOM* | (1.1 ± 0.1) × 10⁹ M⁻¹ s⁻¹ | [3] |

| Second-order reaction rate constant with ¹O₂ | (2.0 ± 0.1) × 10⁵ M⁻¹ s⁻¹ | [3] |

Note: This data is for Benzophenone-3 and is used as a proxy for this compound.

Experimental Protocol for Photodegradation Studies

A generalized experimental protocol for assessing the photodegradation of this compound, based on methodologies used for other benzophenones, is as follows:

-

Sample Preparation: Prepare solutions of this compound in relevant aqueous matrices (e.g., ultrapure water, river water, seawater) at a known concentration.

-

Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters) or a specific UV wavelength using a medium-pressure UV lamp.[2] Control for temperature and stirring.

-

Sampling: Collect aliquots of the solution at predetermined time intervals.

-

Analysis: Analyze the concentration of this compound and its degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Determine the degradation kinetics by plotting the natural logarithm of the this compound concentration versus time. The slope of this plot will give the pseudo-first-order rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = ln(2)/k.

Biodegradation

Biodegradation is a significant pathway for the removal of benzophenones from the environment, particularly in wastewater treatment plants and surface waters.[1] Studies on a variety of benzophenone-based UV filters have shown that their biodegradability is influenced by their chemical structure and the prevailing environmental conditions (e.g., aerobic vs. anaerobic).[4]

For the analogue BP-3, biodegradation has been shown to occur under both oxic and anoxic conditions, with anaerobic degradation being a more favorable pathway. The primary biodegradation of many benzophenones results in the formation of hydroxylated derivatives.[1]

Table 2: Biodegradation Half-life of Benzophenone-3 under Various Redox Conditions (as an analogue for this compound)

| Redox Condition | Half-life (days) | Reference |

| Oxic | 10.7 | |

| Nitrate-reducing | 8.7 | |

| Fe(III)-reducing | 5.1 | |

| Sulfate-reducing | 4.3 | |

| Anoxic (unamended) | 4.2 |

Note: This data is for Benzophenone-3 and is used as a proxy for this compound.

Experimental Protocol for Biodegradation Studies

A general protocol for assessing the aerobic biodegradation of this compound in an aqueous medium, based on OECD Guideline 301 F, is outlined below:

-

Inoculum Preparation: Collect an inoculum from a relevant environmental source, such as activated sludge from a wastewater treatment plant.

-

Test Setup: Prepare a mineral medium containing the inoculum and this compound as the sole carbon source at a specific concentration. Include control flasks (inoculum only, this compound only) and a reference substance.

-

Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.

-

Measurement of Biodegradation: Monitor the biodegradation process by measuring a parameter such as oxygen consumption (respirometry) or the evolution of carbon dioxide.

-

Analysis of Parent Compound: At intervals, samples can be taken to measure the concentration of this compound using HPLC or LC-MS to determine the primary degradation.

-

Data Analysis: Calculate the percentage of biodegradation over time. The time taken to reach 50% degradation can be determined as the half-life.

Hydrolysis

Experimental Protocol for Hydrolysis Studies

To determine the hydrolysis rate of this compound as a function of pH, the following experimental setup, based on OECD Guideline 111, can be used:

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

-

Test Solution Preparation: Add a sterile solution of this compound to each buffer solution to achieve a known starting concentration.

-

Incubation: Incubate the test solutions in the dark at a constant temperature.

-

Sampling: At appropriate time intervals, withdraw samples from each test solution.

-

Analysis: Determine the concentration of this compound in each sample using a suitable analytical method like HPLC.

-

Data Analysis: For each pH, determine the rate constant of hydrolysis from the plot of the natural logarithm of concentration versus time.

Degradation Products and Environmental Risk

The degradation of benzophenones can lead to the formation of various transformation products. For instance, the biodegradation of BP-3 can result in the formation of hydroxylated benzophenones.[1] It is crucial to identify these degradation products and assess their potential toxicity, as they may exhibit different or even greater endocrine-disrupting activity than the parent compound.[1] The genotoxicity of some benzophenone derivatives and their photodegradation mixtures has been investigated, with some showing weak genotoxic activity, although typically at concentrations higher than those found in the environment.[2] A comprehensive environmental risk assessment for this compound would require the identification of its specific degradation products and an evaluation of their ecotoxicological effects.

Conclusion

The environmental fate of this compound is governed by a combination of photodegradation and biodegradation processes, with hydrolysis likely playing a minor role under typical environmental conditions. While specific quantitative data for this compound remains limited, the extensive research on its analogue, Benzophenone-3, provides a valuable framework for predicting its environmental behavior. Future research should focus on elucidating the specific degradation pathways of this compound, identifying its transformation products, and quantifying their respective degradation rates and ecotoxicological effects to enable a more precise environmental risk assessment. The experimental protocols and conceptual models presented in this guide offer a foundation for such future investigations.

References

- 1. Structure-related endocrine-disrupting potential of environmental transformation products of benzophenone-type UV filters: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endocrine-Disrupting Potential of Benzophenone-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone-10 (BP-10), a derivative of benzophenone (B1666685) used in various consumer products, is an emerging compound of interest regarding its potential to disrupt the endocrine system. While research on many benzophenone analogs is extensive, specific data on BP-10 remains limited. This technical guide synthesizes the available scientific evidence on the endocrine-disrupting potential of Benzophenone-10, with a primary focus on its identified activity as a Retinoid-related orphan receptor gamma (RORγ) agonist. Due to the scarcity of data on its effects on other hormonal axes, this paper incorporates findings on structurally similar benzophenones to provide a broader context and infer potential activities. This guide presents quantitative data in structured tables, details experimental protocols for key cited studies, and provides visualizations of relevant signaling pathways and workflows to support further research and safety assessment of this compound.

Introduction

Benzophenones are a class of compounds widely used for their UV-absorbing properties in sunscreens, cosmetics, and various industrial applications to prevent photodegradation of products.[1] Their widespread use has led to ubiquitous human exposure, raising concerns about their potential impact on the endocrine system.[1] Several benzophenone derivatives have been identified as endocrine-disrupting chemicals (EDCs), capable of interfering with estrogen, androgen, and thyroid hormone signaling.[1][2] Benzophenone-10 (2-hydroxy-4-methoxy-4′-methyl-benzophenone) is a member of this family, and recent evidence has highlighted its potential to interact with nuclear receptors, specifically RORγ. This guide provides a detailed overview of the current understanding of BP-10's endocrine-disrupting capabilities.

Interaction with the Retinoid-Related Orphan Receptor Gamma (RORγ)

The most definitive endocrine-disrupting activity identified for Benzophenone-10 is its role as an agonist for the Retinoid-related orphan receptor gamma (RORγ). RORγ is a nuclear receptor that plays a crucial role in immune responses, particularly in the differentiation of T-helper 17 (Th17) cells, and the production of pro-inflammatory cytokines like IL-17A and IL-22.[3][4]

Quantitative Data: RORγ Agonist Activity

A key study identified BP-10 as a potent RORγ agonist. The quantitative data from this in vitro study is summarized in the table below.

| Compound | Assay Type | Cell Line | Endpoint | EC50 Value (µM) |

| Benzophenone-10 | Tetracycline-inducible reporter gene assay | CHO | RORγ transactivation | 1.67 ± 1.04 |

Table 1: In vitro RORγ agonist activity of Benzophenone-10.[3][4]

Experimental Protocol: RORγ Transactivation Assay

The endocrine-disrupting potential of Benzophenone-10 as a RORγ agonist was determined using a tetracycline-inducible reporter gene assay in Chinese Hamster Ovary (CHO) cells.[3]

-

Cell Line: Chinese Hamster Ovary (CHO) cells, stably transfected with a tetracycline-inducible system for the expression of the human RORγ receptor and a reporter gene (e.g., luciferase) under the control of a RORγ-responsive promoter.

-

Treatment: Cells were exposed to varying concentrations of Benzophenone-10.

-

Assay Principle: The binding of an agonist to the RORγ receptor induces the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the receptor activation.

-

Confirmation of Agonism:

-

Reversal of Inverse Agonist Inhibition: The agonistic activity of BP-10 was further confirmed by its ability to reverse the suppression of RORγ activity caused by a known inverse agonist in a concentration-dependent manner.[3]

-

Induction of Target Gene Expression: The biological relevance of RORγ activation by BP-10 was demonstrated by its capacity to enhance the transcription of the pro-inflammatory cytokines IL-17A and IL-22 in a murine T-cell model (EL4).[3][4]

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of RORγ activation and the experimental workflow for its assessment.

Potential for Other Endocrine-Disrupting Activities

Direct evidence for the estrogenic, anti-androgenic, and thyroid-disrupting potential of Benzophenone-10 is currently lacking in the scientific literature. However, given its structural similarity to other well-studied benzophenones, it is plausible that BP-10 may exhibit similar activities. The following sections summarize the known endocrine-disrupting effects of other benzophenone derivatives.

Estrogenic Activity

Several benzophenones have demonstrated estrogenic activity by binding to and activating the estrogen receptor (ER), leading to the proliferation of estrogen-sensitive cells and the expression of estrogen-responsive genes.[5]

| Benzophenone Derivative | Assay Type | Cell Line/Model | Endpoint | Potency/Effect |

| Benzophenone-1 (BP-1) | Proliferation Assay | MCF-7 | Cell Growth | Increased cell number at 10⁻⁶ M |

| Benzophenone-2 (BP-2) | Proliferation Assay | MCF-7 | Cell Growth | Increased cell number at 10⁻⁶ M |